molecular formula C10H14ClN3OS B1460018 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride CAS No. 1134308-80-7

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride

Cat. No.: B1460018
CAS No.: 1134308-80-7
M. Wt: 259.76 g/mol
InChI Key: YCKSYAHOIXXBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to afford the desired thienopyrimidine-4-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thienopyrimidine derivatives .

Scientific Research Applications

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular functions .

Properties

IUPAC Name

2-(propylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.ClH/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8;/h3,5,11H,2,4,6H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKSYAHOIXXBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC2=C(C(=O)N1)SC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride
Reactant of Route 4
2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.